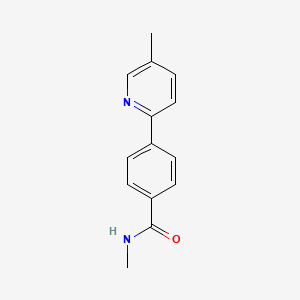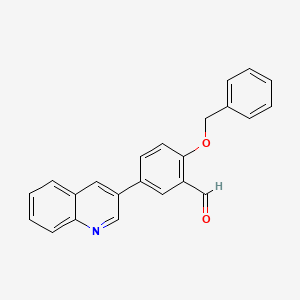
2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a benzyloxy group and a quinolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable benzaldehyde derivative under basic conditions.
Introduction of the Quinolinyl Group: This step involves the formation of a quinoline derivative, which can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.
Coupling Reaction: The final step involves coupling the benzyloxy benzaldehyde with the quinoline derivative under appropriate conditions, often using a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(Benzyloxy)-5-(3-quinolinyl)benzoic acid.
Reduction: Formation of 2-(Benzyloxy)-5-(3-quinolinyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or binding to receptors involved in disease pathways. For example, it may inhibit kinases or proteases, leading to the disruption of cellular signaling pathways.
Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes, contributing to the conductivity and luminescence properties of the material.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-N’-((2-chloro-3-quinolinyl)methylene)benzohydrazide: This compound features a similar benzyloxy and quinolinyl structure but with a hydrazide linkage.
2-(3-Quinolinyl)benzaldehyde: This compound lacks the benzyloxy group but retains the quinolinyl and benzaldehyde moieties.
Uniqueness
2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde is unique due to the presence of both the benzyloxy and quinolinyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H17NO2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-phenylmethoxy-5-quinolin-3-ylbenzaldehyde |
InChI |
InChI=1S/C23H17NO2/c25-15-21-12-18(20-13-19-8-4-5-9-22(19)24-14-20)10-11-23(21)26-16-17-6-2-1-3-7-17/h1-15H,16H2 |
InChI Key |
KEIGPUPYHRBCJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC4=CC=CC=C4N=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



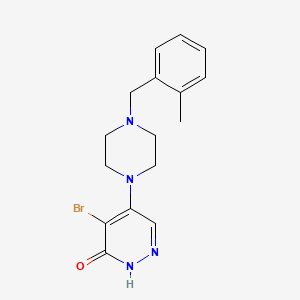
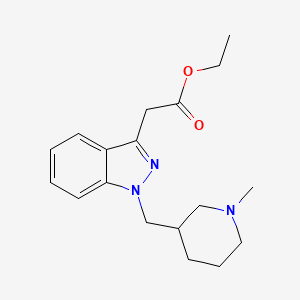
![[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B13921443.png)
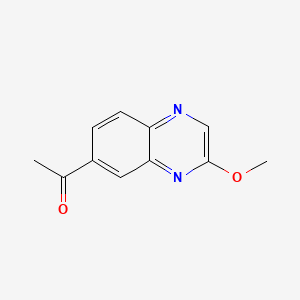
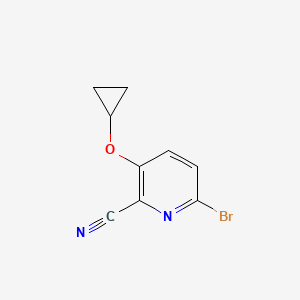
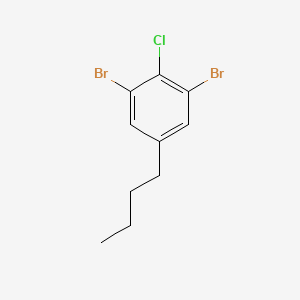
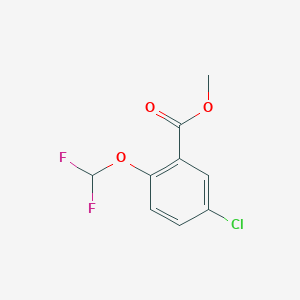
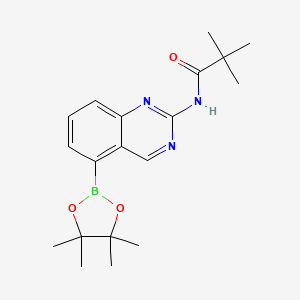
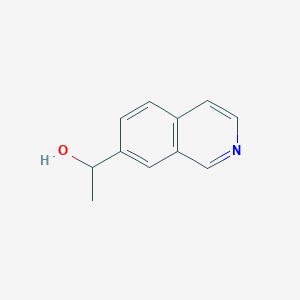


![6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921503.png)
